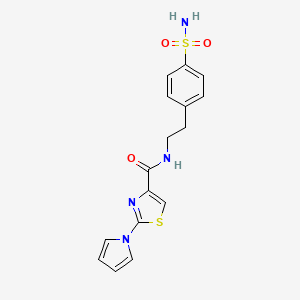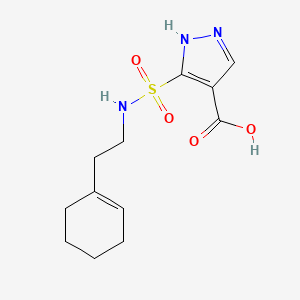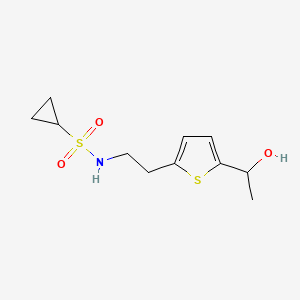
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)cyclopropanesulfonamide is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and pharmacological activities that can be used to infer some aspects of the compound . For instance, the first paper discusses a compound with a methanesulfonamide group and its activity on alpha 1-adrenoceptors, which suggests that the sulfonamide moiety in our compound of interest may also confer biological activity .
Synthesis Analysis
The synthesis of cyclopropane derivatives is well-documented in the second paper, which describes the use of rhodium(II) N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes . This method is highly diastereoselective and enantioselective, which could potentially be applied to the synthesis of N-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)cyclopropanesulfonamide, given that it contains a cyclopropane moiety linked to a sulfonamide group.
Molecular Structure Analysis
The molecular structure of the compound would likely feature a cyclopropane ring, which is a three-membered carbon ring known for its angle strain and reactivity. The presence of a thiophene and a sulfonamide group would add to the complexity of the molecule, potentially affecting its electronic properties and conformational stability. The thiophene ring is an aromatic heterocycle, which could contribute to the compound's electronic characteristics and its interaction with biological targets .
Chemical Reactions Analysis
While the specific chemical reactions of N-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)cyclopropanesulfonamide are not detailed in the provided papers, the reactivity of cyclopropane rings and sulfonamide groups can be inferred. Cyclopropanes are known to undergo ring-opening reactions due to their strained nature, and sulfonamides can participate in various reactions, including sulfonylation and desulfonylation, depending on the reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The hydroxyethyl group suggests the compound could have some degree of polarity and might be soluble in polar solvents. The sulfonamide group is typically associated with high thermal stability and resistance to hydrolysis, which could affect the compound's stability and solubility profile. The thiophene ring could contribute to the compound's UV absorption characteristics, potentially making it detectable by UV-Vis spectroscopy .
Applications De Recherche Scientifique
Biocatalysis in Drug Metabolism
Biocatalysis has been applied to the preparation of mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators using Actinoplanes missouriensis. This approach aids in the production of significant quantities of metabolites for structural characterization, offering a method to support comprehensive metabolic studies of sulfonamide-based compounds in preclinical and clinical investigations (Zmijewski et al., 2006).
Antimicrobial and Antioxidant Activity
Cyclopropanation techniques have been used to synthesize compounds with notable antimicrobial and antioxidant activities. For instance, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates demonstrated excellent antibacterial and antifungal properties, while also showing profound antioxidant potential. This research highlights the utility of cyclopropane and thiophene moieties in developing potential therapeutic agents (Raghavendra et al., 2016).
CNS Disorder Treatment Potential
The N-alkylation of sulfonamide moieties in arylsulfonamide derivatives of (aryloxy)ethyl piperidines has been explored as a strategy to design selective 5-HT7 receptor ligands or multifunctional agents. This approach aims at treating complex diseases by extending a polypharmacological approach. Selected compounds have demonstrated distinct antidepressant-like and pro-cognitive properties, indicating their potential therapeutic value in treating CNS disorders (Canale et al., 2016).
Enzymatic Oxidative Polymerization
Cyclopropanes have been utilized in the enzymatic oxidative polymerization of para-functionalized phenol derivatives in aqueous medium using horseradish peroxidase. This method signifies the role of cyclopropane derivatives in polymer chemistry, offering novel pathways for polymer synthesis and potential applications in materials science (Pang et al., 2003).
Corrosion Inhibition
Thiophene Schiff base compounds, incorporating cyclopropane moieties, have shown efficiency as corrosion inhibitors for mild steel in acidic environments. Their application demonstrates the protective potential of such compounds against material degradation, linking organic synthesis with applications in industrial chemistry (Daoud et al., 2014).
Propriétés
IUPAC Name |
N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S2/c1-8(13)11-5-2-9(16-11)6-7-12-17(14,15)10-3-4-10/h2,5,8,10,12-13H,3-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCKRVSALKJXMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNS(=O)(=O)C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclopropanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

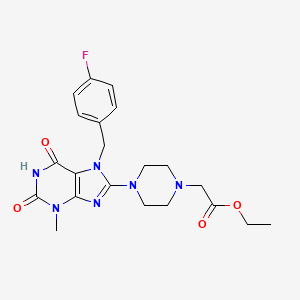

![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2508518.png)
![8-(4-ethoxyphenyl)-N-(2-hydroxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2508520.png)
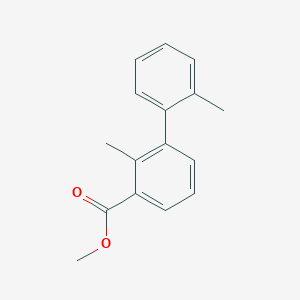
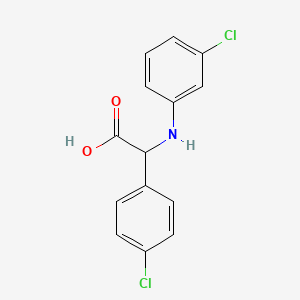
![N-(3-chloro-2-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2508526.png)

![8-Propyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2508530.png)
![Propan-2-yl 2-[4-[(4-chlorophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2508531.png)

![4-[(3-Fluoro-4-methylphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2508536.png)
